molecular formula C7H7F2NO B2866626 O-[(2,4-difluorophenyl)methyl]hydroxylamine CAS No. 851180-94-4

O-[(2,4-difluorophenyl)methyl]hydroxylamine

Cat. No.: B2866626
CAS No.: 851180-94-4
M. Wt: 159.136
InChI Key: CPRQUDDWUCFBDJ-UHFFFAOYSA-N
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Description

O-[(2,4-difluorophenyl)methyl]hydroxylamine: is a chemical compound with the molecular formula C7H7F2NO It is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with two fluorine atoms at the 2 and 4 positions

Mechanism of Action

Target of Action

O-(2,4-difluorobenzyl)hydroxylamine is a type of O-substituted hydroxylamine reagent . These reagents have shown remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions . Therefore, the primary targets of O-(2,4-difluorobenzyl)hydroxylamine are molecules that can undergo these types of reactions.

Mode of Action

The compound interacts with its targets by acting as an electrophilic aminating agent . This means it donates an amino group to the target molecule, resulting in the formation of a new bond. This can lead to significant changes in the target molecule’s structure and function.

Result of Action

The primary result of O-(2,4-difluorobenzyl)hydroxylamine’s action is the formation of new C–N, N–N, O–N, and S–N bonds in target molecules . This can lead to significant changes in the target molecule’s structure and function, potentially altering its activity in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-[(2,4-difluorophenyl)methyl]hydroxylamine typically involves the reaction of 2,4-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: O-[(2,4-difluorophenyl)methyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: O-[(2,4-difluorophenyl)methyl]hydroxylamine is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones. It is also employed in the derivatization of carbonyl compounds for analytical purposes .

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving hydroxylamine intermediates. It may also be used in the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of pharmaceuticals where the hydroxylamine moiety is a key functional group. It may also be explored for its antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Comparison with Similar Compounds

Uniqueness: O-[(2,4-difluorophenyl)methyl]hydroxylamine is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The presence of fluorine atoms can also enhance the compound’s stability and alter its electronic properties, making it distinct from other hydroxylamine derivatives.

Properties

IUPAC Name

O-[(2,4-difluorophenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRQUDDWUCFBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851180-94-4
Record name O-[(2,4-difluorophenyl)methyl]hydroxylamine
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